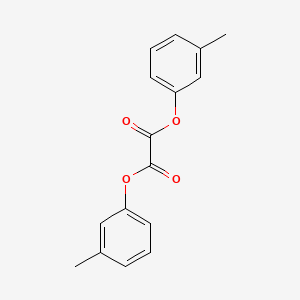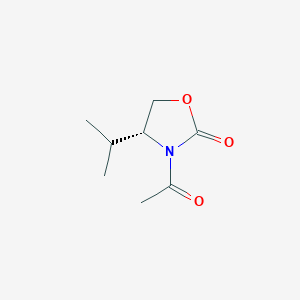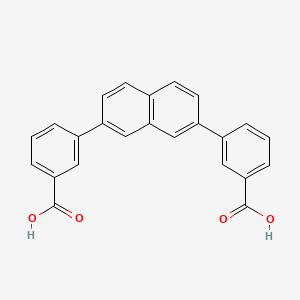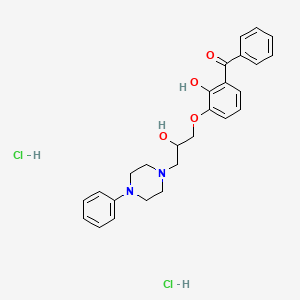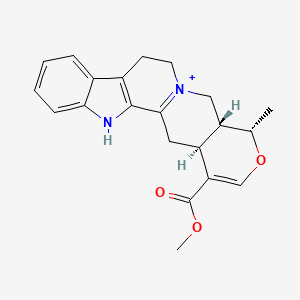
Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of starting materials that undergo a series of chemical reactions such as cyclization, dehydrogenation, and esterification . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Oxayohimbanium, 3,4,16,17-tetradehydro-16-(methoxycarbonyl)-19-methyl-, (19alpha)- can be compared with other similar compounds, such as:
Yohimbine: A well-known alkaloid with similar structural features but different biological activities.
Reserpine: Another alkaloid with a similar backbone but distinct pharmacological properties.
Ajmaline: A compound with a similar structure but used primarily for its antiarrhythmic effects.
Properties
CAS No. |
85611-00-3 |
|---|---|
Molecular Formula |
C21H23N2O3+ |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,18-hexaene-19-carboxylate |
InChI |
InChI=1S/C21H22N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16H,7-10H2,1-2H3/p+1/t12-,15-,16+/m0/s1 |
InChI Key |
LDBUTIGYGAHLRI-VBNZEHGJSA-O |
Isomeric SMILES |
C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4 |
Canonical SMILES |
CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(CC3)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


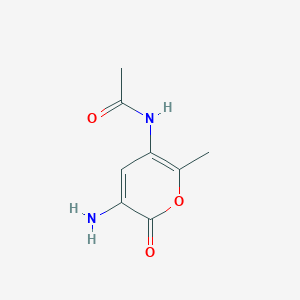
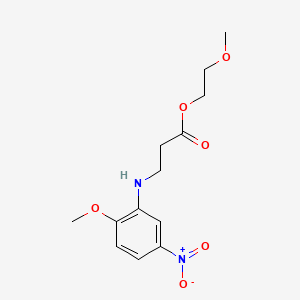
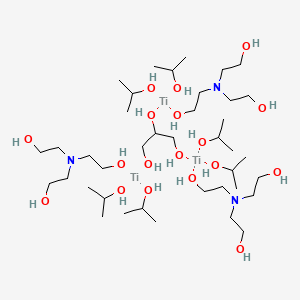
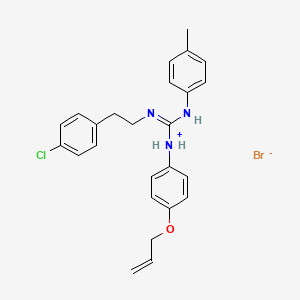

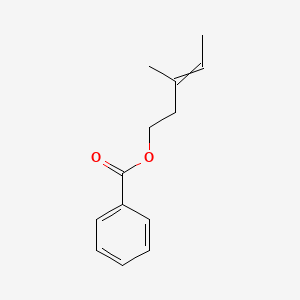
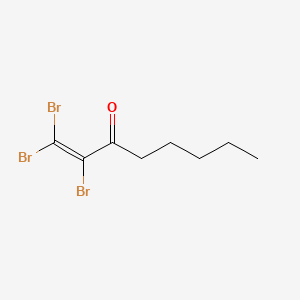

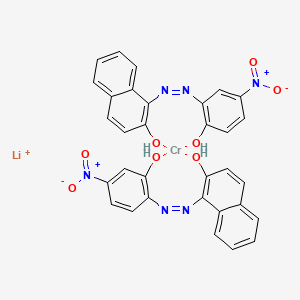
![tetramethylazanium;[(3E,5E)-2,8,8-tricyanoocta-1,3,5,7-tetraenylidene]azanide](/img/structure/B13778570.png)
